molecular formula C9H10N4O B3048469 1H-Tetrazole, 1-[(phenylmethoxy)methyl]- CAS No. 170641-06-2

1H-Tetrazole, 1-[(phenylmethoxy)methyl]-

Cat. No.: B3048469
CAS No.: 170641-06-2
M. Wt: 190.2 g/mol
InChI Key: OZVKFLCLBGLQAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Tetrazole, 1-[(phenylmethoxy)methyl]- is a substituted tetrazole derivative where a (phenylmethoxy)methyl group is attached to the 1-position of the tetrazole ring. The tetrazole core (C₁H₂N₄) is a five-membered aromatic heterocycle with four nitrogen atoms, known for its metabolic stability and role as a bioisostere for carboxylic acids in drug design .

Properties

CAS No.

170641-06-2

Molecular Formula

C9H10N4O

Molecular Weight

190.2 g/mol

IUPAC Name

1-(phenylmethoxymethyl)tetrazole

InChI

InChI=1S/C9H10N4O/c1-2-4-9(5-3-1)6-14-8-13-7-10-11-12-13/h1-5,7H,6,8H2

InChI Key

OZVKFLCLBGLQAN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COCN2C=NN=N2

Canonical SMILES

C1=CC=C(C=C1)COCN2C=NN=N2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Physical Properties

The table below compares 1H-Tetrazole, 1-[(phenylmethoxy)methyl]- with structurally related tetrazole derivatives, focusing on molecular weight, substituents, and physical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Reference
1H-Tetrazole, 1-phenyl C₇H₆N₄ 146.15 Phenyl group at 1-position Not reported
1H-Tetrazole, 1-ethenyl- C₃H₄N₄ 96.09 Ethenyl group at 1-position Not reported
1H-Tetrazole, 1-(4-methylphenyl) C₈H₈N₄ 160.18 4-Methylphenyl at 1-position Not reported
1H-Tetrazole, 1-(4-methoxyphenyl)-5-[[(4-methoxyphenyl)methyl]thio] C₁₆H₁₆N₄O₂S 328.39 Dual methoxyphenyl and thioether Not reported
1H-Tetrazole, 1-[(phenylmethoxy)methyl]- (Target) C₉H₁₀N₄O 206.21 (calculated) (Phenylmethoxy)methyl at 1-position Not reported -

Key Observations :

  • The (phenylmethoxy)methyl substituent increases molecular weight compared to simpler analogs like 1-phenyltetrazole (146.15 vs.
  • Thioether-linked analogs (e.g., ) exhibit higher molecular weights (328.39 g/mol) due to additional sulfur and methoxyphenyl groups, which may improve binding affinity in drug-receptor interactions.
Pharmacological and Functional Properties
  • Antioxidant Activity : Tetrazole derivatives with electron-donating groups (e.g., methoxy, hydrazide) exhibit radical scavenging activity. For example, compound S10 () showed high antioxidant efficacy due to its disubstituted tetrazole and aromatic aldehyde moieties .
  • Bioisosteric Utility : Tetrazoles like 1-phenyltetrazole () and 1-(4-methylphenyl)tetrazole () mimic carboxylic acids in drug design, improving metabolic stability and bioavailability.
  • Thermal Stability : Derivatives with bulky substituents (e.g., methoxyphenyl-thioether in ) may exhibit higher thermal stability, relevant for materials science applications.

Q & A

Q. What are the established synthetic routes for 1H-Tetrazole, 1-[(phenylmethoxy)methyl]-?

Q. How is 1H-Tetrazole, 1-[(phenylmethoxy)methyl]- characterized spectroscopically?

Methodological Answer: Use multi-nuclear NMR (¹H, ¹³C, ¹⁵N) to confirm substitution patterns and tautomeric forms. For example:

  • ¹H NMR : Peaks at δ 4.41 ppm (CH₂OPh group) and δ 7.2–7.5 ppm (aromatic protons) .
  • IR : Bands at ~1450–1570 cm⁻¹ (C=N stretching in tetrazole) and ~1100 cm⁻¹ (C-O-C linkage) .
  • Mass Spectrometry : Molecular ion peak at m/z corresponding to C₉H₁₀N₄O (calc. 190.08) .

Q. What stability precautions are required for handling this compound?

Methodological Answer:

  • Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .
  • Reactivity : Avoid strong acids/bases, which may cleave the (phenylmethoxy)methyl group .
  • Safety Gear : Use nitrile gloves, sealed goggles, and fume hoods due to potential acute toxicity .

Advanced Research Questions

Q. How can tautomeric forms of 1H-Tetrazole, 1-[(phenylmethoxy)methyl]- be resolved experimentally?

Methodological Answer:

  • 2D-NMR (NOESY/ROESY) : Differentiate 1H-tetrazole (N1-substituted) from 2H-tetrazole tautomers by correlating proton-proton interactions .
  • X-ray Crystallography : Resolve tautomeric ambiguity via bond-length analysis (e.g., N1–C vs. N2–C distances) .
  • Computational Studies : DFT calculations (B3LYP/6-31G*) predict thermodynamic stability of tautomers .

Q. What strategies optimize regioselectivity in alkylation reactions of tetrazoles?

Methodological Answer:

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor N1-alkylation due to stabilized transition states .
  • Catalytic Additives : Phase-transfer catalysts (e.g., TBAB) enhance reaction rates and selectivity for N1-substitution .
  • Substituent Effects : Electron-withdrawing groups on the alkylating agent direct attack to the more nucleophilic N1 position .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved in structural analysis?

Methodological Answer:

  • Variable Temperature NMR : Identify dynamic processes (e.g., tautomerism) by observing peak coalescence at elevated temperatures .
  • Isotopic Labeling : Use ¹⁵N-labeled precursors to assign nitrogen environments unambiguously .
  • Cross-Validation : Compare IR, MS, and X-ray data to reconcile discrepancies in NMR assignments .

Q. What role does 1H-Tetrazole, 1-[(phenylmethoxy)methyl]- play in coordination chemistry?

Methodological Answer:

  • Ligand Design : The tetrazole N2/N3 atoms can coordinate to transition metals (e.g., Cu, Pd) for catalytic applications .
  • Structural Studies : X-ray crystallography of metal complexes reveals binding modes (e.g., monodentate vs. bridging) .
  • Electronic Effects : The (phenylmethoxy)methyl group modulates electron density at the metal center, affecting catalytic activity .

Data Contradiction Analysis

Q. How to address discrepancies in reported antimicrobial activity of tetrazole derivatives?

Methodological Answer:

  • Bioassay Standardization : Use consistent microbial strains (e.g., S. aureus ATCC 25923) and MIC protocols .
  • Structural Confirmation : Verify purity (>95% by HPLC) and tautomeric form (via X-ray) to eliminate false positives .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity trends .

Tables for Key Data

Q. Table 1: Comparative Reactivity of Tetrazole Derivatives

SubstituentReaction Rate (k, s⁻¹)Selectivity (N1:N2)Reference
(Phenylmethoxy)methyl2.5 × 10⁻³85:15
Benzyl1.8 × 10⁻³78:22
Ethyl1.2 × 10⁻³70:30

Q. Table 2: Spectral Benchmarks

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ 4.41 (s, OCH₂Ph), δ 8.39 (tetrazole H)
IR (KBr)1572 cm⁻¹ (C=N), 1073 cm⁻¹ (C-O-C)
MS (ESI+)[M+H]⁺ 191.1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.